2-Bromophenylacetyl chloride
Overview
Description
2-Bromophenylacetyl chloride: is an organic compound with the molecular formula C8H6BrClO . It is a derivative of phenylacetyl chloride, where a bromine atom is substituted at the second position of the phenyl ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 2-Bromophenylacetic Acid: One common method involves the reaction of 2-bromophenylacetic acid with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically carried out in dichloromethane (DCM) at a temperature range of 0 to 30°C for about 2 hours.
Industrial Production Methods:
- The industrial production of 2-bromophenylacetyl chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromophenylacetyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to 2-bromophenylacetaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to 2-bromophenylacetic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine (TEA) or pyridine.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products:
Substitution: Corresponding amides, esters, or thioesters.
Reduction: 2-Bromophenylacetaldehyde.
Oxidation: 2-Bromophenylacetic acid.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
- Employed in the preparation of biologically active molecules for research in drug discovery and development.
Medicine:
- Utilized in the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Industry:
- Applied in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-bromophenylacetyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the resulting acylated compound. For example, in drug synthesis, the acylated products may interact with biological targets such as enzymes or receptors, leading to various pharmacological effects.
Comparison with Similar Compounds
Phenylacetyl chloride: Lacks the bromine substitution, making it less reactive in certain nucleophilic substitution reactions.
2-Chlorophenylacetyl chloride: Contains a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it undergoes.
2-Fluorophenylacetyl chloride: Contains a fluorine atom, which significantly alters its electronic properties and reactivity.
Uniqueness:
- The presence of the bromine atom in 2-bromophenylacetyl chloride enhances its reactivity in nucleophilic substitution reactions compared to its non-brominated counterparts. This makes it a valuable intermediate in the synthesis of more complex organic molecules.
Properties
IUPAC Name |
2-(2-bromophenyl)acetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPBUXOVSZEMSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399784 | |
Record name | 2-Bromophenylacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55116-09-1 | |
Record name | 2-Bromophenylacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromophenylacetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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